

Antazoline chemical structure and properties for research applications

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Compound of Interest

Compound Name: Antazoline

Cat. No.: B1665563

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An In-depth Technical Guide to **Antazoline**: Chemical Structure and Properties for Research Applications

Abstract

Antazoline is a first-generation ethylenediamine derivative antihistamine with a rich history of therapeutic use, primarily in the symptomatic relief of allergic conjunctivitis and nasal congestion.[1][2][3] Its pharmacological profile is characterized by competitive antagonism of the histamine H1 receptor, alongside notable anticholinergic properties.[4][5] This technical guide provides a comprehensive overview of **Antazoline**'s chemical structure, physicochemical properties, and mechanism of action for researchers, scientists, and drug development professionals. It details its core pharmacology, summarizes quantitative data, and provides methodologies for key experiments.

Chemical Structure and Identification

Antazoline is structurally defined as N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline.[1] It belongs to the class of imidazolines and is a tertiary amino compound.[1]

Identifier	Value
IUPAC Name	N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline[1]
Molecular Formula	C ₁₇ H ₁₉ N ₃ [1]
Molecular Weight	265.35 g/mol [1]
CAS Number	91-75-8[1]
PubChem CID	2200[1]
SMILES	<chem>C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3</chem> [1]
InChI Key	REYFJDPCWQRWAA-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. **Antazoline** is typically used as a hydrochloride or phosphate salt to improve its solubility and stability.[6][7]

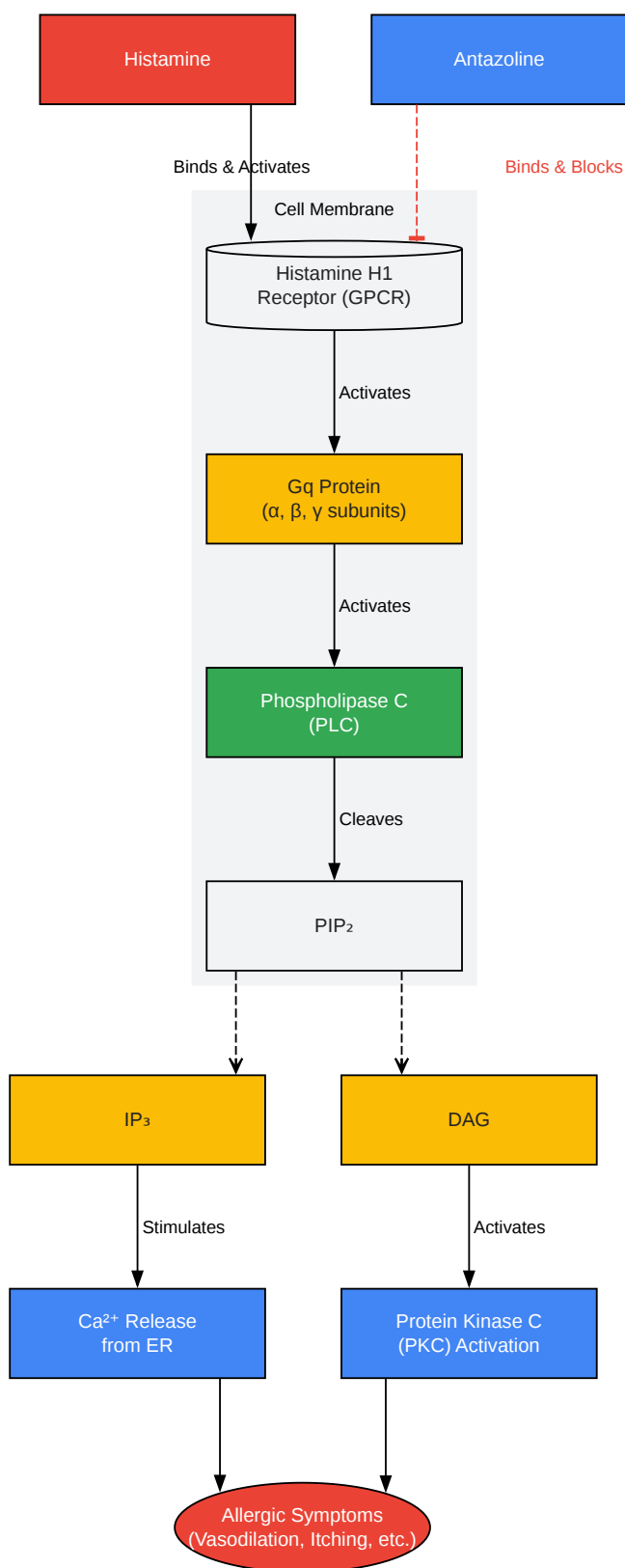
Property	Value	Source
pKa	7.79, 9.74	[8]
logP (Octanol/Water)	4.11	[9]
Water Solubility	663 mg/L (at 30 °C)	[1]
Topological Polar Surface Area	27.6 Å ²	[9][10]
Melting Point	237-241 °C	[1]

Pharmacology and Mechanism of Action

Primary Mechanism: Histamine H1 Receptor Antagonism

Antazoline's principal mechanism of action is as a competitive, reversible antagonist of the histamine H1 receptor.[1][4][11] During an allergic response, histamine is released from mast cells and binds to H1 receptors, triggering a cascade of events that lead to symptoms like vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[4][9]

Antazoline binds to the H1 receptor without activating it, thereby blocking histamine's effects and providing symptomatic relief.[1][2]



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Caption: **Antazoline** blocks the histamine H1 receptor signaling pathway.

Secondary Pharmacological Activities

- **Anticholinergic Effects:** As a first-generation antihistamine, **Antazoline** exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors.[4][5] This action contributes to a drying effect on mucous membranes, which can be beneficial for reducing nasal and ocular secretions.[4] However, it is also responsible for side effects like dry mouth and potential sedation.[5]
- **Anti-arrhythmic Effects:** **Antazoline** has demonstrated anti-arrhythmic properties and has been studied for its effectiveness in terminating atrial fibrillation.[11][12] It affects the electrophysiological parameters of the atrial muscle, prolonging refractory periods without negatively impacting sinus node function or atrioventricular conduction.[12]
- **Antiviral Activity:** In vitro studies have shown that **Antazoline** can inhibit Hepatitis B Virus (HBV) DNA. It effectively reduces HBV DNA in the extracellular supernatant of HepAD38 and Huh7 cells in a dose-dependent manner.[11][13]

Pharmacological Data

Quantitative data on **Antazoline**'s activity at various targets is crucial for understanding its efficacy and potential off-target effects.

Target/Assay	Parameter	Value	Cell Line/Model
HBV DNA Inhibition	EC ₅₀	2.910 µmol/L	HepAD38 cells[11][13]
HBV DNA Inhibition	EC ₅₀	2.349 µmol/L	Huh7 cells[11][13]
Histamine H3 Receptor	pK _a	4.4	N/A[14]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research.

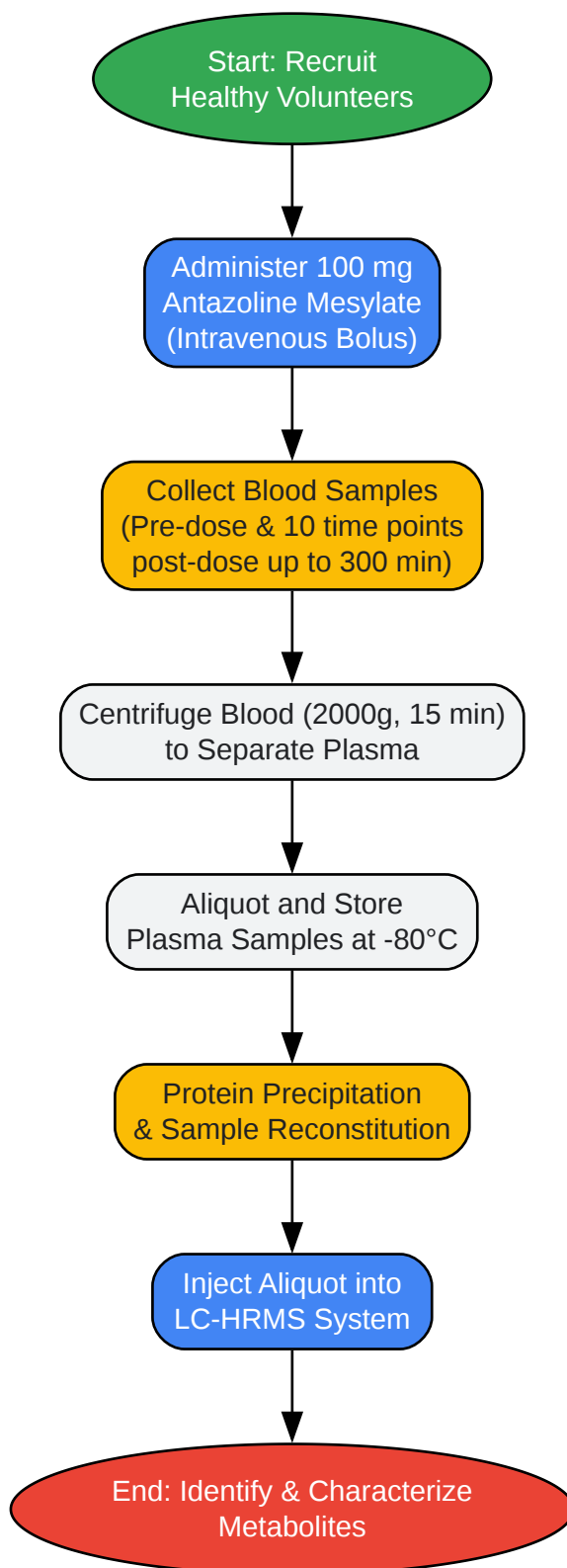
Synthesis of Antazoline Base

This protocol describes the preparation of the **antazoline** free base from its phosphate salt, a common precursor for creating other salts or for experimental use.[8]

- Dissolution: Dissolve 10.00 g of **antazoline** phosphate in 400 mL of deionized water.
- Neutralization: In a separate container, dissolve an equimolar amount of sodium hydroxide (3.30 g) in 25 mL of deionized water.
- Precipitation: Mix the sodium hydroxide solution with the **antazoline** phosphate solution under ambient conditions to precipitate the **antazoline** base.
- Isolation: Filter the resulting product from the solution.
- Drying: Allow the isolated **antazoline** base to dry for 24 hours.
- Storage: Store the final product in an airtight container.

In Vivo Pharmacokinetic Analysis in Humans

This protocol provides a high-level overview of a clinical study designed to characterize the metabolism of **Antazoline** in healthy human subjects.[15]



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Caption: Workflow for in vivo pharmacokinetic analysis of **Antazoline**.

Methodology Details:[15]

- Administration: A 100 mg bolus of **Antazoline** mesylate is administered intravenously over 1 minute to healthy volunteers.
- Sample Collection: Blood samples (approx. 2 mL) are collected in sodium citrate tubes at pre-dose and at 2, 4, 6, 8, 10, 30, 60, 180, 240, and 300 minutes post-dose.
- Plasma Separation: Samples are immediately centrifuged at 2000 x g for 15 minutes at room temperature.
- Sample Preparation: 0.1 mL of plasma is diluted with 0.7 mL of a methanol/ethanol mixture (1:1, v/v) containing a surrogate standard (xylometazoline). Samples are incubated at -20°C for 30 minutes and then centrifuged.
- Analysis: The supernatant is evaporated to dryness, reconstituted in 10% aqueous acetonitrile, and a 10 µL aliquot is injected into a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system for metabolite identification.

In Vitro Metabolism Analysis

This protocol outlines the study of **Antazoline**'s metabolism using pooled human liver hepatocytes to identify the cytochrome P450 (CYP) isoforms involved.[15][16]

- System: The study utilizes 10-donor mixed-gender pooled human hepatocytes.
- Incubation: **Antazoline** mesylate is incubated with the hepatocytes for a period of 120 minutes.
- CYP Isoform Identification: The primary metabolism is assessed, revealing that CYP2D6 is the main isoform involved, with a minor role played by CYP2C19.[16]
- Metabolite Identification: The reaction mixture is analyzed using LC-MS/MS to identify and characterize the metabolites formed. Studies have identified at least 15 distinct metabolites. [15] The metabolic pathways include hydroxylation and subsequent conjugation with glucuronic acid.[15]

Research Applications

Antazoline's diverse pharmacological profile makes it a valuable tool for various research applications:

- Allergy Research: As a classic H1 antagonist, it serves as a reference compound in studies of allergic conjunctivitis and rhinitis.[1][17]
- Cardiovascular Research: Its unique anti-arrhythmic properties, particularly its effect on atrial muscle electrophysiology, make it a subject of interest for developing novel treatments for atrial fibrillation.[12]
- Hepatology and Virology: The discovery of its anti-HBV activity opens new avenues for investigating its potential as an antiviral agent.[11][13]
- Pharmacology and Toxicology: The compound can be used to study the structure-activity relationships of first-generation antihistamines and the clinical relevance of anticholinergic side effects.[2][4]

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